![molecular formula C11H9BrO2S B13891725 Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate CAS No. 154650-17-6](/img/structure/B13891725.png)
Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate is a compound belonging to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate typically involves the bromination of 5-methylbenzo[b]thiophene-2-carboxylate followed by esterification. One common method involves the use of bromine in the presence of a catalyst such as iron(III) bromide to achieve bromination. The esterification can be carried out using methanol and a strong acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve more efficient and scalable processes, such as microwave-assisted synthesis. This method can significantly reduce reaction times and improve yields. For example, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C provides rapid access to benzo[b]thiophene derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as DMF.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 4-azido-5-methylbenzo[b]thiophene-2-carboxylate.
Oxidation: Formation of this compound sulfoxide.
Reduction: Formation of 4-bromo-5-methylbenzo[b]thiophene-2-methanol.
Applications De Recherche Scientifique
Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, thiophene derivatives are known to inhibit kinases, which are involved in various signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-methylbenzo[b]thiophene-2-carboxylate
- Methyl 4-chloro-5-methylbenzo[b]thiophene-2-carboxylate
- Methyl 4-fluoro-5-methylbenzo[b]thiophene-2-carboxylate
Uniqueness
Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate is unique due to the presence of the bromine atom, which can be used as a versatile handle for further functionalization.
Propriétés
Numéro CAS |
154650-17-6 |
|---|---|
Formule moléculaire |
C11H9BrO2S |
Poids moléculaire |
285.16 g/mol |
Nom IUPAC |
methyl 4-bromo-5-methyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9BrO2S/c1-6-3-4-8-7(10(6)12)5-9(15-8)11(13)14-2/h3-5H,1-2H3 |
Clé InChI |
URFGXZYKTTUIGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)SC(=C2)C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13891642.png)
![4-amino-N-[6-methyl-1-(4-phenoxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13891645.png)
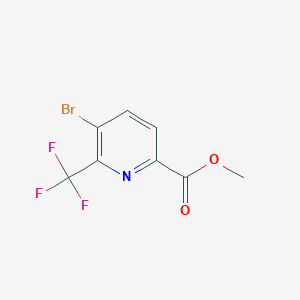
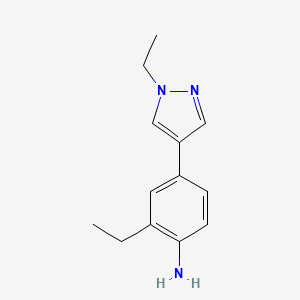

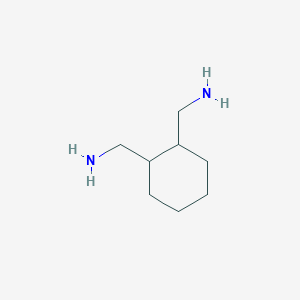
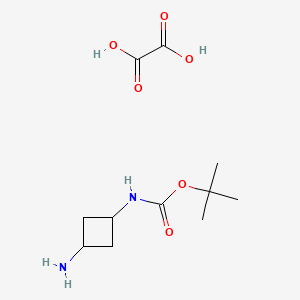

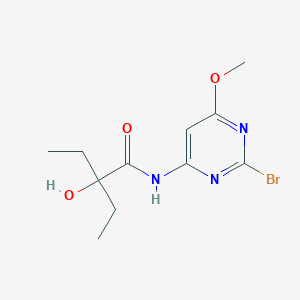
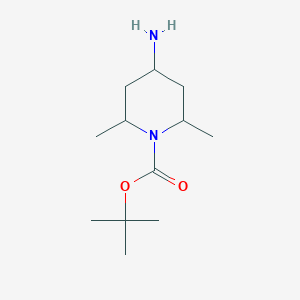
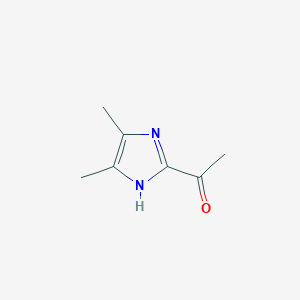
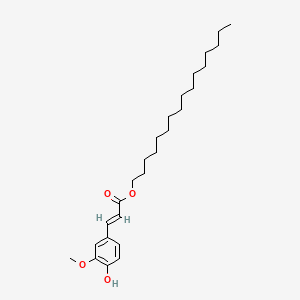
![7-Oxospiro[2.6]nonane-8-carboxylic acid](/img/structure/B13891674.png)

